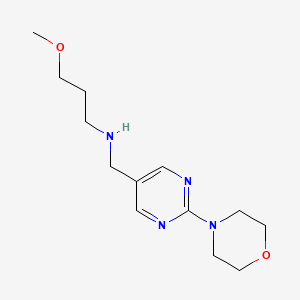![molecular formula C11H12N2O3S B11806777 4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide is a heterocyclic compound with the molecular formula C11H12N2O3S. It is a derivative of benzo[b]thiophene, a sulfur-containing aromatic compound, and features methoxy groups at the 4 and 5 positions, as well as a carbohydrazide functional group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid.
Activation: The carboxylic acid is activated using reagents such as thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Hydrazide Formation: The acyl chloride is then reacted with hydrazine hydrate (N2H4·H2O) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxybenzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of the carbohydrazide derivative.
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives: These compounds have been studied for their biological activities, including anticancer properties.
Uniqueness
4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy groups and carbohydrazide functionality make it a versatile intermediate in organic synthesis and a promising candidate for various scientific applications .
Properties
Molecular Formula |
C11H12N2O3S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
4,5-dimethoxy-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-6(10(7)16-2)5-9(17-8)11(14)13-12/h3-5H,12H2,1-2H3,(H,13,14) |
InChI Key |
MYGSEZWIRDQOJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC(=C2)C(=O)NN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)




![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)








